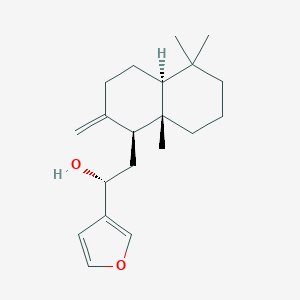

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

Description

BenchChem offers high-quality 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(furan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3/t16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJODEDKXJPYIBN-HLNWXESRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@H](C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

Isolation, Pharmacognosy, and Molecular Mechanism of Action [1]

Executive Summary & Chemical Identity

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene is a bioactive labdane diterpenoid characterized by a bicyclic decalin core, an exocyclic methylene group at C-8(17), and a labile furan moiety at the side chain.[1] It is primarily isolated from the rhizomes of the Zingiberaceae family.

This compound has emerged as a high-value target in drug discovery due to its potent cytotoxic activity against specific carcinoma lines (Colo-205, MCF-7) and its ability to modulate the NF-

| Chemical Property | Specification |

| IUPAC Name | 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene |

| Molecular Formula | |

| Molecular Weight | 302.45 g/mol |

| Key Structural Features | Labdane skeleton, C-12 Hydroxyl, C-15,16 Furan ring, Exocyclic double bond |

| Stereochemistry | Natural isolates often exist as the 12(R) epimer (e.g., from Aframomum).[1][2][3] |

Natural Sources & Botanical Origins

The molecule is not ubiquitously distributed; it is a specialized secondary metabolite restricted largely to the ginger family (Zingiberaceae).

Primary Botanical Sources[1][4]

-

Hedychium spicatum (Spiked Ginger Lily): The rhizomes of H. spicatum are the most commercially viable source. The plant is native to the Himalayas and widely used in Traditional Chinese Medicine (TCM) and Ayurveda ("Kapurkachari") for respiratory and inflammatory disorders.

-

Aframomum aulacocarpos: Specifically noted for yielding the 12(R) stereoisomer.[2] This species is native to West Africa and its seeds are a rich source of oxygenated labdanes.

-

Hedychium coronarium (Butterfly Ginger): Contains structurally related analogs (coronarins) and often yields this compound as a minor constituent or metabolic precursor.

Biosynthetic Taxonomy Visualization

The following diagram illustrates the taxonomic lineage and biosynthetic relationships of the source plants.

Figure 1: Taxonomic hierarchy of Zingiberaceae species yielding the target labdane diterpene.

Technical Isolation Protocol

Objective: Isolate high-purity (>95%) 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene from Hedychium spicatum rhizomes.[1]

Scientific Rationale: Labdane diterpenes are lipophilic.[1] A sequential extraction starting with non-polar solvents (Hexane) removes fats/waxes, while a mid-polar solvent (Chloroform or Ethyl Acetate) targets the oxygenated diterpenes. The furan ring is acid-sensitive ; therefore, acidification of solvents must be strictly avoided to prevent ring opening or oxidation.[1]

Step-by-Step Methodology

-

Plant Material Preparation:

-

Solvent Extraction (Maceration):

-

Liquid-Liquid Partitioning:

-

Chromatographic Purification:

-

Stationary Phase: Silica Gel 60 (60-120 mesh).[1]

-

Mobile Phase: Gradient elution using n-Hexane:Ethyl Acetate (starting 95:5

80:20). -

Monitoring: Thin Layer Chromatography (TLC). Spray with Vanillin-Sulfuric acid reagent.[1] The target compound typically appears as a distinct spot that turns violet/purple upon heating.

-

-

Final Polish (HPLC):

-

For >98% purity, subject the specific column fractions to RP-HPLC (C18 column, Acetonitrile:Water gradient).

-

Isolation Workflow Diagram

Figure 2: Bio-guided fractionation workflow for the isolation of the target diterpene.

Pharmacological Mechanisms

The therapeutic potential of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene is grounded in its ability to intercept inflammatory signaling cascades.[1]

NF- B Pathway Inhibition

Research indicates that labdane diterpenes with the

-

Mechanism: The compound inhibits the phosphorylation of

.[4] -

Result: Prevents ubiquitination and degradation of

.[1] -

Outcome: The NF-

B dimer (p50/p65) remains sequestered in the cytoplasm, preventing nuclear translocation and the subsequent transcription of pro-inflammatory cytokines (TNF-

Cytotoxicity (Apoptosis Induction)

In cancer cell lines (specifically Colo-205 and MCF-7 ), the compound exhibits cytotoxicity with

-

Pathway: Disruption of mitochondrial membrane potential (

) leading to Cytochrome C release and Caspase-3 activation.[1]

Figure 3: Mechanism of action showing inhibition of the NF-

Analytical Validation (Self-Validating Data)

To ensure the integrity of the isolated compound, compare experimental data against these standard spectral characteristics.

Nuclear Magnetic Resonance (NMR)

The structure is validated by specific diagnostic peaks in the

-

Furan Ring: Three characteristic signals in the aromatic/olefinic region (

6.3 - 7.4 ppm).[1] -

Exocyclic Methylene: Two singlet signals corresponding to

and -

C-12 Carbinyl Proton: A multiplet or doublet of doublets around

3.5 - 4.0 ppm, confirming the hydroxyl group at position 12.[1] -

Methyl Groups: Three distinct singlets (Me-18, Me-19, Me-20) in the upfield region (

0.7 - 1.2 ppm).[1]

Mass Spectrometry[1]

-

ESI-MS: Look for

peak at m/z 303 or -

Fragmentation: Loss of water (

) is common due to the hydroxyl group.[1]

References

-

Reddy, P. P., et al. (2009). "Two new cytotoxic diterpenes from the rhizomes of Hedychium spicatum."[5] Bioorganic & Medicinal Chemistry Letters.

-

Kiem, P. V., et al. (2012). "Anti-inflammatory mechanism of 15,16-epoxy-3alpha-hydroxylabda-8,13(16),14-trien-7-one via inhibition of LPS-induced multicellular signaling pathways."[1][4] Experimental Biology and Medicine.[1]

-

MedChemExpress. "Product Monograph: 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene."[1]

-

PubChem Database. "Compound Summary: Labdane Diterpenoids." National Library of Medicine.[1] (Note: Structural analog reference for spectral comparison).

-

Ayafor, J. F., et al. (1994). "Labdane diterpenoids from Aframomum aulacocarpos." Journal of Natural Products. (Primary source for 12R-isomer stereochemistry).[1]

Sources

- 1. 8 α,13-epoxy-14,15,16-trinorlabd-12-ene [webbook.nist.gov]

- 2. 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene | MP Sciences [mpsciences.com]

- 3. 12,15-Epoxy-12,14-labdadien-8-ol | C20H32O2 | CID 91748581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory mechanism of 15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one via inhibition of LPS-induced multicellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two new cytotoxic diterpenes from the rhizomes of Hedychium spicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the natural product 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene . This labdane diterpenoid, isolated from the seeds of Aframomum aulacocarpos, possesses a unique chemical architecture that is of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, characterization, and potential future applications.

This document offers a comprehensive examination of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. Where complete experimental data is not publicly available, this guide provides an expert interpretation and prediction of the expected spectral features based on its known structure and data from closely related analogs.

Molecular Structure and Key Features

The fundamental structure of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene is a bicyclic labdane core with a substituted furan ring. The key structural features that dictate its spectroscopic behavior include:

-

A decalin ring system with a characteristic exocyclic double bond at C-8(17).

-

A hydroxyl group at the C-12 position.

-

A furan ring that is part of a triene system.

-

An epoxide functionality within the furan ring system.

The molecular formula of this compound is C₂₀H₃₀O₂ with a molecular weight of 302.5 g/mol .[2]

Caption: A typical workflow for structure elucidation using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (calculated) | Description |

| [M]⁺ | 302.2246 | Molecular Ion |

| [M+H]⁺ | 303.2324 | Protonated Molecular Ion (ESI/CI) |

| [M+Na]⁺ | 325.2143 | Sodium Adduct (ESI) |

| [M-H₂O]⁺ | 284.2140 | Fragment ion (loss of water) |

Experimental Protocol for Mass Spectrometry:

For electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry, a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the mass spectrometer. For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph. High-resolution measurements are typically performed on a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl group) |

| ~3100-3000 | C-H stretch (alkene and aromatic) |

| ~2950-2850 | C-H stretch (alkane) |

| ~1645 | C=C stretch (exocyclic double bond) |

| ~1560, ~1500 | C=C stretch (furan ring) |

| ~1250 | C-O stretch (epoxide) |

| ~1050 | C-O stretch (hydroxyl group) |

| ~890 | =C-H bend (exocyclic methylene) |

Experimental Protocol for Infrared Spectroscopy:

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For solid samples, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). Attenuated total reflectance (ATR) is a modern technique that allows for the direct analysis of a small amount of the solid or liquid sample with minimal preparation.

Conclusion

The spectroscopic data and interpretations presented in this guide provide a comprehensive technical overview of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene. The combination of NMR, MS, and IR spectroscopy allows for the unambiguous structural confirmation of this complex natural product. This information is critical for researchers working on the isolation, synthesis, and biological evaluation of this and related labdane diterpenoids. The provided experimental protocols serve as a reliable reference for the acquisition of high-quality spectroscopic data for this class of compounds.

References

-

S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c - AWS. (n.d.). Retrieved from [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (n.d.). Retrieved from [Link]

-

15,16-EPOXY-12-HYDROXY-LABDA-8(17),13(16),14-TRIENE - SpectraBase. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Furanolabdane Hydroxides

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furanolabdane diterpenoids represent a structurally diverse class of natural products renowned for their significant and varied biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] Central to their structure is the labdane skeleton, a bicyclic diterpene core, which is functionalized with a furan ring and one or more hydroxyl (-OH) groups. The number, position, and stereochemistry of these hydroxyl groups profoundly influence the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth exploration of the core physical and chemical characteristics of furanolabdane hydroxides, offering field-proven insights into their structural elucidation, reactivity, and the experimental methodologies essential for their study.

The Furanolabdane Hydroxide Core Structure

The foundational structure of a furanolabdane is a decalin ring system (the labdane core) attached to a side chain that incorporates a furan ring. The defining feature of the compounds discussed herein is the presence of at least one hydroxyl group. The general scaffold, with the conventional numbering system for labdane-type diterpenes, is illustrated below. The hydroxyl groups can be located on the decalin core or the side chain, leading to a vast array of natural analogs.

Caption: General chemical scaffold of a furanolabdane diterpenoid.

Physical Properties: A Guide to Characterization

The physical properties of furanolabdane hydroxides are pivotal for their isolation, purification, and formulation. These compounds are typically white or off-white crystalline solids or amorphous powders, often possessing a bitter taste.[3][4] Their polarity, and thus their solubility and chromatographic behavior, is dominated by the hydrophilic hydroxyl groups counterbalanced by the lipophilic diterpene backbone.

Solubility Profile

The solubility is a direct function of the number and accessibility of the hydroxyl groups for hydrogen bonding.

-

Poorly Soluble in Water : Despite the presence of -OH groups, the large, nonpolar carbocyclic skeleton renders most furanolabdanes almost insoluble in water.[3][4]

-

Soluble in Organic Solvents : They exhibit good solubility in alcohols (methanol, ethanol), chlorinated solvents (chloroform, dichloromethane), and other polar organic solvents like DMSO and ethyl acetate.[3] Andrographolide, for example, is soluble in boiling ethanol but only very slightly soluble in chloroform.[4]

The causality here is straightforward: the hydroxyl groups can engage in hydrogen bonding with polar solvents, but this is often insufficient to overcome the large hydrophobic surface area of the molecule for aqueous solubility. This property is a critical consideration in drug development for oral bioavailability.[4][5]

Spectroscopic and Physicochemical Data

Spectroscopic analysis is the cornerstone of structural elucidation. Each technique provides a unique piece of the structural puzzle, and their combined interpretation is essential for unambiguous identification.

| Property | Technique | Typical Observations & Rationale |

| Molecular Formula | HRMS | Provides the exact mass, allowing for the determination of the elemental composition with high confidence. |

| Melting Point | DSC/MPA | Varies widely. Andrographolide melts at 229-232 °C[3], while Marrubiin melts at 158-160 °C. This reflects differences in crystal lattice energy and intermolecular hydrogen bonding. |

| Optical Rotation | Polarimetry | These are chiral molecules, exhibiting optical activity. The sign and magnitude ([α]D) are specific to the compound's absolute stereochemistry and are critical for identification. Marrubiin, for instance, has an [α]D of +35.8° in chloroform.[6] |

| UV-Vis Absorption | UV-Vis Spec. | The furan ring typically shows absorption maxima around 205-220 nm. The lack of extensive conjugation means they are generally colorless. |

| Hydroxyl Vibrations | IR Spectroscopy | A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the O-H stretching vibration. The broadness is due to hydrogen bonding. |

| Furan Ring Protons | ¹H NMR | Diagnostic signals appear in the downfield region (δ 6.0-7.5 ppm) due to the aromatic nature of the furan ring. For marrubiin, furan protons appear at δ 7.36, 7.23, and 6.28 ppm.[2] |

| Carbinol Protons | ¹H NMR | Protons on carbons bearing a hydroxyl group (CH-OH) typically resonate between δ 3.0-4.5 ppm. Their exact shift depends on the local electronic environment and hydrogen bonding. |

| Furan Ring Carbons | ¹³C NMR | The carbons of the furan ring give characteristic signals in the aromatic region of the spectrum, typically between δ 110-150 ppm. |

| Carbinol Carbons | ¹³C NMR | Carbons attached to a hydroxyl group are deshielded and appear in the δ 60-85 ppm range. |

Chemical Properties and Reactivity

The chemical reactivity of furanolabdane hydroxides is primarily dictated by the two key functional groups: the hydroxyl group and the furan ring. Understanding this reactivity is crucial for derivatization, synthesis of analogs for structure-activity relationship (SAR) studies, and predicting metabolic pathways.

Reactivity of the Hydroxyl Group

The lone pairs on the oxygen atom make the hydroxyl group a potent nucleophile and a site for hydrogen bonding.

-

Esterification/Acetylation : This is one of the most common derivatization reactions, often performed to confirm the presence of hydroxyl groups or to protect them during other synthetic steps. The reaction with acetic anhydride in the presence of a base like pyridine proceeds readily to form an acetate ester. This modification increases lipophilicity and can significantly alter biological activity.

-

Oxidation : Primary and secondary hydroxyl groups can be oxidized to aldehydes and ketones, respectively, using standard oxidizing agents (e.g., PCC, Swern oxidation). This transformation is key in the synthesis of many naturally occurring and semi-synthetic analogs.

-

Etherification : Formation of an ether (e.g., with methyl iodide) is another common reaction used for protection or to probe the functional importance of the hydroxyl group.

Caption: Reactivity pathways of the furanolabdane hydroxyl group.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system. While relatively stable, it can undergo reactions that disrupt its aromaticity, particularly under harsh conditions.

-

Oxidation : The furan moiety can be sensitive to strong oxidizing agents and even photo-oxidation, which can lead to ring-opening or other degradation products.

-

Acid Sensitivity : Under strong acidic conditions, furanolabdanes can undergo rearrangement or degradation. Marrubiin, for example, can undergo cleavage of its 9,13-epoxide bridge under certain conditions.[6]

Stability

The overall stability of furanolabdane hydroxides is a critical parameter for drug development. Andrographolide, for instance, is known to be unstable in alkaline solutions due to the hydrolysis of its lactone ring, with optimal stability at a pH of 3-5.[3][4] This highlights the necessity of pre-formulation studies to ensure the integrity of the active compound.

Experimental Protocols & Characterization Workflow

Sources

Methodological & Application

Unveiling the Carbon Skeleton: A Detailed Guide to the ¹³C NMR Analysis of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

Abstract

This comprehensive application note provides a detailed protocol and in-depth spectral analysis for the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene, a complex labdane diterpene. This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for the structural elucidation of this and related natural products. We will delve into the causality behind experimental choices, from sample preparation to advanced spectral techniques like DEPT-135, ensuring a thorough understanding of the carbon framework of this intricate molecule.

Introduction: The Significance of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene is a naturally occurring diterpenoid belonging to the labdane family.[1] These compounds are characterized by a bicyclic core and a side chain, often exhibiting a wide range of biological activities.[2] The specific molecule in focus, with its unique combination of an epoxide, a furan ring, a secondary alcohol, and an exocyclic double bond, presents a fascinating case for structural analysis.[3] Its potential pharmacological properties make it a compound of interest for drug discovery and development.

¹³C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon skeleton of a molecule.[4][5] Unlike ¹H NMR, which focuses on the protons, ¹³C NMR provides direct information about the number and chemical environment of each carbon atom. For a molecule as complex as 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene, a detailed ¹³C NMR analysis is paramount for unambiguous structure confirmation.

Unveiling the Carbon Framework: ¹³C NMR Spectral Data

The complete assignment of the ¹³C NMR spectrum is the cornerstone of structural elucidation. The following table presents the assigned chemical shifts for 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene, acquired in a deuterated solvent (typically CDCl₃). These assignments are based on a combination of standard ¹³C NMR, and advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), which helps in distinguishing between CH, CH₂, and CH₃ groups.

| Carbon No. | Chemical Shift (δ) ppm | Multiplicity (from DEPT) |

| 1 | 39.1 | CH₂ |

| 2 | 19.3 | CH₂ |

| 3 | 42.1 | CH₂ |

| 4 | 33.5 | C |

| 5 | 55.8 | CH |

| 6 | 24.5 | CH₂ |

| 7 | 38.3 | CH₂ |

| 8 | 148.4 | C |

| 9 | 57.2 | CH |

| 10 | 39.8 | C |

| 11 | 30.1 | CH₂ |

| 12 | 69.4 | CH |

| 13 | 125.1 | C |

| 14 | 110.8 | CH |

| 15 | 143.0 | CH |

| 16 | 138.8 | CH |

| 17 | 106.7 | CH₂ |

| 18 | 33.5 | CH₃ |

| 19 | 21.7 | CH₃ |

| 20 | 14.5 | CH₃ |

Note: The chemical shift values are subject to minor variations depending on the solvent and concentration.

Experimental Protocols: From Sample to Spectrum

Achieving high-quality, interpretable ¹³C NMR spectra necessitates meticulous sample preparation and the correct choice of experimental parameters.

Sample Preparation: The Foundation of a Good Spectrum

The quality of the NMR data is directly proportional to the quality of the sample preparation.

Materials:

-

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene (5-20 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity

-

5 mm NMR tubes

-

Glass Pasteur pipette and cotton or glass wool

-

Vortex mixer or sonicator

Protocol:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the presence of a single, well-defined solvent peak at approximately 77.16 ppm which can be used as an internal reference.

-

Weighing the Sample: Accurately weigh between 5 and 20 mg of the compound. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Homogenization: Gently vortex or sonicate the mixture to ensure complete dissolution of the sample. A homogenous solution is critical for obtaining sharp NMR signals.

-

Filtration and Transfer: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Diagram: NMR Sample Preparation Workflow

Caption: Step-by-step workflow for acquiring ¹³C NMR data.

Spectral Interpretation: Decoding the ¹³C NMR Spectrum

The interpretation of the ¹³C NMR spectrum of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene involves a systematic analysis of the chemical shifts and, importantly, the use of DEPT experiments to determine the multiplicity of each carbon signal.

The Power of DEPT-135

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for distinguishing between different types of carbon atoms based on the number of attached protons. [6][7][8]

-

CH₃ (methyl) groups: Appear as positive peaks.

-

CH₂ (methylene) groups: Appear as negative (inverted) peaks.

-

CH (methine) groups: Appear as positive peaks.

-

C (quaternary) carbons: Are absent in a DEPT-135 spectrum.

By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, a complete assignment of carbon types can be achieved.

Assigning the Resonances: A Region-by-Region Analysis

-

Downfield Region (δ > 100 ppm): This region is characteristic of sp²-hybridized carbons, including those in aromatic rings and double bonds.

-

C-8 (148.4 ppm) and C-13 (125.1 ppm): These are quaternary carbons, as they do not appear in the DEPT spectrum. C-8 is part of the exocyclic double bond, and C-13 is part of the furan ring.

-

C-14 (110.8 ppm), C-15 (143.0 ppm), and C-16 (138.8 ppm): These are methine (CH) carbons, confirmed by their positive signals in the DEPT-135 spectrum, and are assigned to the furan ring.

-

C-17 (106.7 ppm): This is a methylene (CH₂) carbon, identified by its negative signal in the DEPT-135 spectrum, and corresponds to the exocyclic double bond.

-

-

Oxygenated Carbon Region (δ 60-90 ppm):

-

C-12 (69.4 ppm): This methine (CH) carbon is deshielded due to the attached hydroxyl group.

-

-

Upfield Region (δ < 60 ppm): This region is characteristic of sp³-hybridized carbons.

-

Quaternary Carbons (C-4 and C-10): At 33.5 ppm and 39.8 ppm, respectively. These are identified by their presence in the standard ¹³C spectrum and absence in the DEPT-135 spectrum.

-

Methine Carbons (C-5 and C-9): At 55.8 ppm and 57.2 ppm.

-

Methylene Carbons (C-1, C-2, C-3, C-6, C-7, and C-11): These carbons show negative peaks in the DEPT-135 spectrum and resonate between 19.3 and 42.1 ppm.

-

Methyl Carbons (C-18, C-19, and C-20): These appear as positive peaks in the DEPT-135 spectrum in the most upfield region (14.5 - 33.5 ppm).

-

Conclusion: A Powerful Tool for Structural Elucidation

This application note has provided a detailed guide to the ¹³C NMR analysis of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene. By following the outlined protocols for sample preparation and data acquisition, and by utilizing techniques such as DEPT-135, researchers can confidently determine the carbon framework of this and other complex natural products. The presented spectral assignments serve as a valuable reference for scientists working in natural product chemistry, medicinal chemistry, and drug discovery.

References

-

Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]

-

Buckwalter, B. L., Burfitt, I. R., Nagel, A. A., Wenkert, E., & Näf, F. (1975). ¹³C‐NMR. Spectroscopy of Naturally Occurring Substances. XXXV. Labdanic diterpenes. Helvetica Chimica Acta, 58(6), 1567-1573. Retrieved from [Link]

-

Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Diterpenes from Different Fungal Sources and Their 13C-NMR Data. Retrieved from [Link]

-

Helvetica Chimica Acta. (1975). 13C‐NMR. Spectroscopy of Naturally Occurring Substances. XXXV. Labdanic diterpenes. Retrieved from [Link]

-

SciELO. (2008). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Crystal structure of 15,16-epoxy-7β,9α-dihydroxylabdane-13(16),14-dien-6-one. Retrieved from [Link]

-

SciELO. (2001). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

PubMed. (2001). Quantitative (13)C NMR analysis of lignins with internal standards. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr. Retrieved from [Link]

-

ResearchGate. (n.d.). Labdane-type diterpenes. Retrieved from [Link]

-

ResearchGate. (2019). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Retrieved from [Link]

-

Semantic Scholar. (2022). Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

PubMed. (1992). 13C-nuclear Magnetic Resonance of Glycosphingolipids. Retrieved from [Link]

-

DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

- 1. 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 13C NMR data for labdane diterpenoids | Publicación [silice.csic.es]

Application Note: In Vitro Anti-Inflammatory Profiling of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

[1][2][3]

Executive Summary & Compound Profile

This guide details the standard operating procedure (SOP) for evaluating the anti-inflammatory efficacy of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene . This naturally occurring labdane diterpene, often isolated from Pinus koraiensis (Korean Pine) or Aframomum species, exhibits potent immunomodulatory activity.

Its primary mechanism involves the suppression of the NF-κB and MAPK signaling cascades, leading to the downregulation of pro-inflammatory mediators such as Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, and IL-6.

Compound Snapshot

| Property | Specification |

| IUPAC Name | 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene |

| Molecular Formula | C₂₀H₃₀O₂ |

| Molecular Weight | ~302.45 g/mol |

| Solubility | Soluble in DMSO (>10 mM), Ethanol; Insoluble in Water |

| Storage | -20°C (Desiccated); Protect from light |

| Primary Target | NF-κB (p65 translocation), MAPK (p38, JNK, ERK) |

Mechanism of Action (The "Why")

To validate the activity of this diterpene, one must understand the signaling cascade it disrupts. In Lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7), the compound acts upstream of cytokine release.

Key Insight: Unlike simple scavengers, this compound modulates gene expression. It inhibits the phosphorylation of IκBα, preventing the liberation and nuclear translocation of NF-κB.[1]

Diagram 1: Signaling Pathway & Inhibition Targets

Caption: The compound inhibits the phosphorylation of MAPK and IKK, preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.

Experimental Protocols

Phase 1: Cytotoxicity Screening (Mandatory)

Objective: Differentiate between anti-inflammatory activity and false positives caused by cell death. Assay: CCK-8 (Cell Counting Kit-8) or MTT Assay.

-

Seeding: Plate RAW 264.7 cells at 1 × 10⁴ cells/well in a 96-well plate (DMEM + 10% FBS). Incubate for 24h at 37°C, 5% CO₂.

-

Treatment: Replace medium with serum-free DMEM containing the compound at graded concentrations (e.g., 5, 10, 20, 40, 80 µM).

-

Control: 0.1% DMSO (Vehicle).

-

-

Incubation: Incubate for 24 hours.

-

Readout: Add 10 µL CCK-8 reagent. Incubate 1–2 hours. Measure Absorbance at 450 nm .

-

Criteria: Select concentrations yielding >90% cell viability for Phase 2.

Phase 2: Nitric Oxide (NO) Inhibition Assay (Primary Screen)

Objective: Quantify the reduction of NO production, a stable proxy for inflammation. Principle: The Griess Reaction measures Nitrite (NO₂⁻), the stable oxidation product of NO.

Reagents & Setup

| Component | Details |

| Cell Line | RAW 264.7 (Murine Macrophages) |

| Inducer | LPS (E. coli O111:B4), Final Conc: 1 µg/mL |

| Positive Control | Dexamethasone (10 µM) or Indomethacin |

| Griess Reagent A | 1% Sulfanilamide in 5% Phosphoric Acid |

| Griess Reagent B | 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) |

Step-by-Step Protocol

-

Cell Seeding: Seed RAW 264.7 cells (5 × 10⁵ cells/mL) in 96-well plates (100 µL/well). Allow adherence for 18–24h.

-

Pre-Treatment (Critical): Remove old media. Add 100 µL fresh media containing the compound (e.g., 5, 10, 20 µM) or Vehicle.

-

Tip: Pre-incubate for 1 hour before adding LPS to allow cellular uptake and pathway blockade.

-

-

Induction: Add LPS (final concentration 1 µg/mL) to all wells except the "Negative Control" (untreated cells).

-

Incubation: Incubate for 18–24 hours .

-

Supernatant Collection: Centrifuge plate briefly (1000 rpm, 2 min) to settle debris. Transfer 100 µL of supernatant to a new clear 96-well plate.

-

Griess Reaction:

-

Add 50 µL Griess Reagent A.

-

Add 50 µL Griess Reagent B.

-

Note: Premade Griess kits often combine these; follow kit instructions if applicable.

-

-

Measurement: Incubate 10 mins at Room Temp (protect from light). Measure Absorbance at 540 nm .

Diagram 2: Experimental Workflow

Caption: Timeline for the NO inhibition assay. Pre-treatment is crucial for maximizing efficacy.

Data Analysis & Validation

Calculation

Calculate the Percentage Inhibition using the following formula:

- : Absorbance of Compound + LPS

- : Absorbance of LPS only (Max inflammation)

- : Absorbance of untreated cells (Background)

Interpretation Guidelines

-

IC50 Determination: Plot % Inhibition (Y-axis) vs. Log Concentration (X-axis) using non-linear regression (Sigmoidal dose-response).

-

Expected Potency: Labdane diterpenes typically show an IC50 between 5 µM and 25 µM in this assay.

-

Selectivity Index (SI): Calculate

. An SI > 10 indicates a promising safety profile.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Signal | Phenol Red in media interfering | Use Phenol Red-free DMEM for the incubation phase or blank correction. |

| Low LPS Response | LPS degradation / Tolerance | Use fresh LPS aliquots; ensure cells are <15 passages (macrophages lose sensitivity over time). |

| Precipitation | Compound insolubility | Ensure final DMSO concentration is < 0.1% . Sonicate the stock solution if necessary. |

| Inconsistent Data | Evaporation | Fill outer wells of the 96-well plate with PBS (edge effect) or use a breathable membrane. |

References

-

MedChemExpress. "15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene Product Information." MedChemExpress.

-

Yang, J., et al. (2020).[2] "Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis Wood in LPS-Stimulated RBL-2H3 Cells." Biomolecules.[2][3][1][4][5][6]

-

Lim, H.J., et al. (2012). "Anti-inflammatory mechanism of 15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one via inhibition of LPS-induced multicellular signaling pathways."[7] Phytotherapy Research.

-

Promega. "Griess Reagent System Protocol." Promega Technical Resources.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of LPS-induced inflammatory response in RAW264.7 cells by natural Chlorogenic acid isomers involved with AKR1B1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory mechanism of 15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one via inhibition of LPS-induced multicellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

Introduction: Unveiling the Antimicrobial Potential of a Natural Diterpenoid

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene is a naturally occurring furanolabdane diterpenoid, a class of organic compounds sourced from plants where they often contribute to defense mechanisms against pathogens.[1][2] The escalating global challenge of antimicrobial resistance necessitates the exploration of novel chemical entities for the development of new therapeutic agents.[3] Labdane-type diterpenoids have demonstrated a wide array of biological activities, including antibacterial, antifungal, and antiprotozoal effects, making them a promising area of research.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing (AST) of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene.

These application notes are designed to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible assessment of the compound's antimicrobial efficacy. The protocols are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific considerations of a natural product.[6][7][8][9]

Part 1: Foundational Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative method is crucial for comparing the potency of new compounds and is amenable to high-throughput screening.[12]

Causality Behind Experimental Choices:

-

96-Well Plate Format: This format is chosen for its efficiency in testing multiple concentrations and replicates, minimizing reagent usage and allowing for standardized spectrophotometric reading.[13][14]

-

Two-Fold Serial Dilutions: This approach provides a logarithmic concentration gradient, which is essential for accurately determining the MIC endpoint.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for AST of most non-fastidious bacteria as its composition is standardized to minimize variability in results. The adjustment with calcium and magnesium ions is critical for the activity of certain classes of antibiotics and ensures consistency.

-

Resazurin as a Viability Indicator: For natural products that may have color or turbidity, the use of a metabolic indicator like resazurin can provide a clearer endpoint than visual turbidity assessment alone. Viable cells reduce the blue resazurin to the pink resorufin.

Detailed Protocol for Broth Microdilution:

-

Preparation of the Compound:

-

Prepare a stock solution of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1% v/v).

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using CAMHB to achieve the desired concentration range (e.g., 512 µg/mL to 0.5 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours) of the test microorganism on a suitable agar plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Incubation:

-

Add the prepared inoculum to each well containing the serially diluted compound.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only). A solvent control (microorganism in broth with the maximum concentration of the solvent used) is also essential.

-

Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

-

MIC Determination:

-

Following incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.

-

Alternatively, if using resazurin, add the indicator to each well and incubate for a further 1-4 hours. The MIC is the lowest concentration that remains blue.

-

Data Presentation: Illustrative MIC Data

| Microorganism | Strain | Gram Stain | MIC (µg/mL) of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 | 0.5 |

| Escherichia coli | ATCC 25922 | Gram-negative | 64 | 0.015 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 128 | 0.25 |

| Candida albicans | ATCC 90028 | Fungi (Yeast) | 32 | 0.125 |

Workflow Diagram: Broth Microdilution Assay

Caption: Workflow for MIC determination via broth microdilution.

Part 2: Qualitative and Preliminary Assessment: Disk Diffusion Assay

The disk diffusion assay (Kirby-Bauer method) is a widely used qualitative method to assess the antimicrobial activity of a substance.[15][16][17] It is particularly useful for initial screening and for observing the spectrum of activity against a panel of microorganisms. The principle relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test organism, resulting in a zone of inhibition where growth is prevented.[18]

Causality Behind Experimental Choices:

-

Mueller-Hinton Agar (MHA): This is the standard medium for disk diffusion as it has good batch-to-batch reproducibility and supports the growth of most common pathogens. Its composition does not inhibit the activity of most common antimicrobials.

-

Standardized Inoculum: A 0.5 McFarland standard inoculum ensures a confluent lawn of bacterial growth, which is necessary for clear and reproducible zones of inhibition.

-

Disk Concentration: The amount of compound impregnated onto the disk is a critical parameter that needs to be optimized for novel compounds to produce measurable and meaningful zones of inhibition.

Detailed Protocol for Disk Diffusion:

-

Preparation of Agar Plates and Disks:

-

Prepare MHA plates with a uniform depth.

-

Impregnate sterile blank paper disks (6 mm diameter) with a known concentration of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene dissolved in a volatile solvent. Allow the solvent to evaporate completely.

-

-

Inoculation:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of the MHA plate to obtain a confluent lawn of growth.

-

-

Disk Application and Incubation:

-

Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

-

Include a positive control disk (a commercial antibiotic disk) and a negative control disk (a disk impregnated with the solvent used to dissolve the compound).

-

Incubate the plates at the appropriate temperature for 16-24 hours.

-

-

Measurement of Zones of Inhibition:

-

After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters.

-

Data Presentation: Illustrative Zone of Inhibition Data

| Microorganism | Strain | Gram Stain | Zone of Inhibition (mm) for 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene (30 µ g/disk ) | Positive Control (e.g., Ciprofloxacin, 5 µ g/disk ) Zone of Inhibition (mm) |

| Staphylococcus aureus | ATCC 25923 | Gram-positive | 18 | 25 |

| Escherichia coli | ATCC 25922 | Gram-negative | 12 | 30 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 9 | 22 |

| Candida albicans | ATCC 90028 | Fungi (Yeast) | 15 | 20 (Fluconazole, 25 µ g/disk ) |

Workflow Diagram: Disk Diffusion Assay

Caption: Workflow for the disk diffusion assay.

Part 3: Dynamic Assessment of Antimicrobial Action: Time-Kill Kinetics Assay

Time-kill assays provide dynamic information about the antimicrobial activity of a compound, determining whether it is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth).[19][20] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum's colony-forming units (CFU)/mL.[20]

Causality Behind Experimental Choices:

-

Multiple Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the characterization of the rate and extent of bacterial killing.[21]

-

Concentrations Relative to MIC: Testing at concentrations at, above, and below the MIC provides a comprehensive understanding of the dose-dependent effects of the compound.

-

Colony Counting: This is the definitive method for quantifying the number of viable bacteria at each time point.

Detailed Protocol for Time-Kill Assay:

-

Preparation:

-

Prepare a standardized bacterial inoculum in CAMHB as described previously.

-

Prepare flasks or tubes with CAMHB containing the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control without the compound.

-

-

Inoculation and Sampling:

-

Inoculate each flask to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Immediately after inoculation (time 0) and at subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

-

Viable Cell Counting:

-

Perform serial dilutions of the collected aliquots in sterile saline.

-

Plate a known volume of each dilution onto a suitable agar medium.

-

Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each concentration of the compound and the growth control.

-

A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal. A <3-log₁₀ reduction is considered bacteriostatic.

-

Data Presentation: Illustrative Time-Kill Curve Data

| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |

| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |

| 2 | 6.1 | 5.5 | 5.2 | 4.8 | 4.1 |

| 4 | 6.8 | 5.6 | 4.8 | 4.1 | 3.2 |

| 8 | 8.2 | 6.0 | 4.2 | 3.0 | <2.0 |

| 24 | 9.1 | 6.5 | 3.5 | <2.0 | <2.0 |

Workflow Diagram: Time-Kill Kinetics Assay

Caption: Workflow for the time-kill kinetics assay.

Part 4: Mechanistic Insights and Further Investigations

While determining the MIC and bactericidal/bacteriostatic nature of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene is crucial, understanding its mechanism of action is paramount for drug development. The furan ring and epoxy group in its structure suggest potential reactivity and interaction with biological macromolecules.[22][23] Some diterpenoids have been shown to disrupt cell membranes and modulate cellular metabolic pathways.[24][25]

Recommended Mechanistic Studies:

-

Cell Membrane Permeability Assays: Investigate if the compound disrupts the bacterial cell membrane using fluorescent dyes like SYTOX Green, which only enters cells with compromised membranes.

-

Macromolecular Synthesis Inhibition: Assess the effect of the compound on the synthesis of DNA, RNA, proteins, and cell wall components using radiolabeled precursors.

-

Transcriptomic and Proteomic Analyses: Employ RNA-sequencing and mass spectrometry to identify global changes in gene and protein expression in response to treatment with the compound, providing clues to its molecular targets.[24]

Conclusion

These application notes provide a comprehensive framework for the systematic evaluation of the antimicrobial properties of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene. By following these detailed protocols, researchers can generate reliable and reproducible data that will be instrumental in assessing the potential of this natural compound as a novel antimicrobial agent. The integration of quantitative MIC determination, qualitative assessment of activity spectrum, and dynamic evaluation of bactericidal or bacteriostatic effects, coupled with mechanistic studies, will provide a holistic understanding of its therapeutic potential.

References

-

Emery Pharma. Time-Kill Kinetics Assay. [Link]

-

GARDP Revive. Time-kill studies – including synergy time-kill studies. [Link]

-

Nelson Labs. Time-Kill Evaluations. [Link]

-

ESCMID. EUCAST. [Link]

-

Adaptation and Validation of a Modified Broth Microdilution Method for Screening the Anti-Yeast Activity of Plant Phenolics in Apple and Orange Juice Models - NIH. [Link]

-

A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. [Link]

-

Assessing the Efficacy of Plant Extracts in Antimicrobial Activity: A Comprehensive Disc Diffusion Study. [Link]

-

EUCAST. EUCAST - Home. [Link]

-

New semisynthetic antimicrobial labdane-type diterpenoids derived from the resin "ladano" of Cistus creticus - PubMed. [Link]

-

EUCAST. Expert Rules. [Link]

-

Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC. [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. [Link]

-

EUCAST. Guidance Documents. [Link]

-

Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC. [Link]

-

European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

-

Time–kill kinetics of antibiotics active against rapidly growing mycobacteria | Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]

-

In vitro Evaluation of the Antimicrobial Activity of Aqueous and Ethanolic Extracts of Four Medicinal Plants from Saudi Arabia. [Link]

-

Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. [Link]

-

Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. [Link]

-

Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and Cytotoxic Activities - PMC. [Link]

-

Labdane-type diterpenes: Chemistry and biological activity | Request PDF - ResearchGate. [Link]

-

Antibacterial Labdane Diterpenoids from Vitex vestita - PubMed. [Link]

-

Extending the Structural Diversity of Labdane Diterpenoids from Marine-Derived Fungus Talaromyces sp. HDN151403 Using Heterologous Expression - MDPI. [Link]

-

Undescribed antimicrobial labdane diterpenes from the flowers of Euthamia graminifolia. [Link]

-

Broth microdilution method of plant extract against B. subtilis using resazurin as growth indicator - ResearchGate. [Link]

-

15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene - MP science. [Link]

-

Biological Activity of the Labdane Diterpenes**. [Link]

-

Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC. [Link]

-

Antimicrobial Diterpenes: Recent Development From Natural Sources - Frontiers. [Link]

-

Anticancer activities and mechanism of action of the labdane diterpene coronarin D. [Link]

-

Antimicrobial Susceptibility Testing | Area of Focus - CLSI. [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

-

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene - MySkinRecipes. [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [Link]

-

CLSI M100™. [Link]

-

CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. [Link]

-

Revealing Commercial Epoxy Resins' Antimicrobial Activity: A Combined Chemical–Physical, Mechanical, and Biological Study - MDPI. [Link]

-

8 α,13-epoxy-14,15,16-trinorlabd-12-ene - the NIST WebBook. [Link]

-

Defining in vitro topical antimicrobial and antibiofilm activity of epoxy-tigliane structures against oral pathogens - -ORCA - Cardiff University. [Link]

Sources

- 1. 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 7. nih.org.pk [nih.org.pk]

- 8. ESCMID: EUCAST [escmid.org]

- 9. EUCAST: EUCAST - Home [eucast.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Adaptation and Validation of a Modified Broth Microdilution Method for Screening the Anti-Yeast Activity of Plant Phenolics in Apple and Orange Juice Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Assessing the Efficacy of Plant Extracts in Antimicrobial Activity: A Comprehensive Disc Diffusion Study [greenskybio.com]

- 16. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chainnetwork.org [chainnetwork.org]

- 19. emerypharma.com [emerypharma.com]

- 20. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]

- 21. actascientific.com [actascientific.com]

- 22. mdpi.com [mdpi.com]

- 23. 8 α,13-epoxy-14,15,16-trinorlabd-12-ene [webbook.nist.gov]

- 24. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

cytotoxicity screening of "15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene" on cancer cell lines

[1][2]

Abstract & Introduction

This Application Note provides a standardized protocol for the cytotoxic evaluation of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene (hereafter referred to as Compound LBD-12 ), a bioactive labdane diterpene isolated from Alpinia galanga and Aframomum species.

Labdane-type diterpenes are attracting significant attention in oncology due to their ability to modulate inflammatory pathways (specifically NF-κB) and induce apoptosis in carcinoma cells. However, their lipophilic nature and specific stability requirements often lead to experimental variability. This guide outlines a robust workflow for solubilization, dose-ranging, and mechanistic validation using human cancer cell lines (e.g., MCF-7, A549, HepG2).

Key Mechanisms Targeted:

-

Primary: Induction of Apoptosis via Mitochondrial Depolarization.[1]

-

Secondary: Inhibition of NF-κB nuclear translocation (p65/p50 subunits).

Compound Handling & Pre-Screening Preparation

Critical Causality: Diterpenes are highly lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives (low bioavailability) or false positives (crystal-induced physical stress on cells).

Reagent Specifications

-

Compound: 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene (Purity >95% by HPLC).

-

Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.

-

Storage: Lyophilized powder at -20°C. Reconstituted stock at -80°C (avoid freeze-thaw cycles).

Solubilization Protocol

-

Stock Preparation (10 mM): Dissolve the compound in 100% DMSO. Vortex for 30 seconds. Visually inspect for clarity.

-

Working Solutions: Prepare serial dilutions in serum-free media immediately prior to treatment.

-

Solvent Tolerance Check: Ensure the final DMSO concentration in the cell culture well does not exceed 0.5% (v/v) (ideally <0.1%). Higher concentrations can induce background cytotoxicity and membrane permeabilization, masking the compound's true effect.

Experimental Design: Primary Cytotoxicity Screen (MTT Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) of Compound LBD-12.

Cell Line Selection

Select cell lines with known sensitivity to NF-κB modulation or ROS induction:

-

A549 (Lung Carcinoma): High metabolic activity; robust model for labdane screening.

-

MCF-7 (Breast Adenocarcinoma): Useful for evaluating estrogen-independent apoptotic pathways.

-

HepG2 (Hepatocellular Carcinoma): Critical for assessing metabolic toxicity.

Assay Protocol

Method: Colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

Step-by-Step Workflow:

-

Seeding (Day 0):

-

Harvest cells in the exponential growth phase.

-

Seed 5,000–10,000 cells/well in 96-well plates (100 µL volume).

-

Expert Tip: Leave the peripheral wells (edge wells) empty and filled with sterile PBS to prevent "edge effect" evaporation, which skews concentration data.

-

-

Incubation (Day 1):

-

Treatment (Day 1):

-

Exposure (Day 1-3):

-

Incubate for 48 or 72 hours.[2] Note: Labdanes often require 48h to manifest apoptotic phenotypes.

-

-

Readout (Day 3):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3–4 hours until purple formazan crystals form.

-

Carefully aspirate media (for adherent cells) or add solubilization buffer (SDS/HCl) for suspension cells.

-

Dissolve crystals in 100 µL DMSO.

-

Read Absorbance at 570 nm (Reference: 630 nm).

-

Data Analysis

Calculate % Viability using the formula:

Mechanistic Validation: Apoptosis & Pathway Analysis

Rationale: Mere cytotoxicity does not distinguish between necrosis (uncontrolled lysis) and apoptosis (programmed death). Labdanes typically induce apoptosis.

Annexin V/PI Staining (Flow Cytometry)

-

Purpose: Quantify early vs. late apoptosis.

-

Expected Result: LBD-12 treated cells should shift from Annexin V-/PI- (Live) to Annexin V+/PI- (Early Apoptosis).

-

Protocol Summary:

-

Treat cells with IC50 concentration of LBD-12 for 24h.

-

Harvest and wash in cold PBS.

-

Resuspend in Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI).

-

Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm/575 nm).

-

NF-κB Translocation Assay (Immunofluorescence)

-

Purpose: Verify the specific mechanism of action (inhibition of p65 nuclear transport).

-

Protocol Summary:

-

Stimulate cells with TNF-α or LPS to induce NF-κB translocation.

-

Co-treat with LBD-12.

-

Fix, permeabilize, and stain with anti-p65 antibody (primary) and Alexa Fluor 488 (secondary).

-

Counterstain nuclei with DAPI.

-

Result: LBD-12 should retain p65 in the cytoplasm despite stimulation.

-

Visualizations

Screening Workflow Diagram

Figure 1: Step-by-step workflow for high-throughput cytotoxicity screening of lipophilic diterpenes.

Putative Mechanism of Action

Figure 2: Proposed Mechanism. LBD-12 induces ROS/Mitochondrial stress and blocks NF-κB survival signaling.

Summary of Expected Data

| Parameter | Value Range | Notes |

| IC50 (MCF-7) | 15 – 45 µM | Moderate sensitivity expected. |

| IC50 (A549) | 10 – 30 µM | Often higher sensitivity in lung lines for labdanes. |

| Solubility Limit | ~100 µM | Precipitates may form in media >100 µM. |

| Incubation Time | 48 – 72 Hours | 24h is often insufficient for apoptotic cascade completion. |

References

-

Morita, H., et al. (1988). "Cytotoxic and Antifungal Diterpenes from the Seeds of Alpinia galanga." Planta Medica.

-

Abcam. (2023). "MTT Assay Protocol for Cell Viability and Cytotoxicity." Abcam Protocols.

-

MedChemExpress. (2023). "15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene Product Information." MedChemExpress.

-

Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual (NCBI).

-

Koo, H.J., et al. (2012). "Anti-inflammatory mechanism of 15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one via inhibition of LPS-induced multicellular signaling pathways."[6] Journal of Ethnopharmacology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. atcc.org [atcc.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Anti-inflammatory mechanism of 15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one via inhibition of LPS-induced multicellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Bioassay Solubility of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a systematic approach to addressing the solubility challenges of the hydrophobic compound 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene for successful bioassay execution. We will move from fundamental principles and standard protocols to advanced troubleshooting strategies, explaining the scientific rationale behind each step.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the most common initial questions regarding the solubility of this labdane diterpenoid.

Q1: Why is 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene so difficult to dissolve in aqueous bioassay buffers?

A1: The solubility challenge is rooted in its molecular structure. 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene is a labdane-type diterpenoid, which is a class of natural products built on a bicyclic diterpene core[1][2]. Its chemical formula is C₂₀H₃₀O₂[1]. While it possesses a hydroxyl (-OH) and an epoxy group that add some polarity, the vast majority of the molecule is a large, nonpolar hydrocarbon skeleton. This makes the compound highly lipophilic (fat-soluble) and consequently, hydrophobic (poorly water-soluble). In the aqueous, salt-based environment of most bioassay buffers, the compound has a strong tendency to aggregate and precipitate rather than dissolve.

Q2: What are the direct consequences of poor solubility in my experiments?

A2: Ignoring or improperly managing poor solubility can invalidate your results. The primary consequences are:

-

Underestimated Potency: If the compound precipitates, the actual concentration in solution is much lower than the nominal concentration you prepared, leading to an artificially high IC₅₀ or EC₅₀ value.[3]

-

Poor Data Reproducibility: The amount of compound that precipitates can vary between wells, plates, and experiments, leading to high variability and unreliable data.[3]

-

Inaccurate Structure-Activity Relationships (SAR): If solubility issues mask the true activity of a promising compound, it may be incorrectly discarded during lead optimization.[3]

-

Assay Interference: Undissolved compound particles can interfere with optical readings in colorimetric or fluorometric assays and can be mistaken for cellular toxicity.

Q3: I need to test this compound in a cell-based assay. What is the universally accepted first step?

A3: The standard starting point for any hydrophobic compound is to prepare a highly concentrated stock solution in a strong, water-miscible organic solvent.[4] For nearly all in vitro applications, the solvent of choice is 100% Dimethyl Sulfoxide (DMSO) .[3][5] This stock solution, typically at a concentration of 10-50 mM, serves as the foundation from which all subsequent dilutions are made.

Part 2: A Systematic Workflow for Solubilization

Many solubility issues arise not from the choice of the primary solvent, but from the method of dilution into the aqueous assay medium. This section provides a logical workflow to maximize solubility and avoid common pitfalls.

Caption: A systematic workflow for solubilizing hydrophobic compounds.

Step 1: The Standard Protocol - Using a Co-Solvent (DMSO)

The goal here is to keep the compound dissolved during its transfer from the 100% organic stock to the >99% aqueous final environment.

-

Prepare Stock Solution: Accurately weigh the solid 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene and dissolve it in 100% DMSO to a high concentration (e.g., 20 mM). Ensure it is fully dissolved; gentle warming or vortexing can help.

-

Intermediate Dilution: Do not add the concentrated stock directly to your final assay plate. First, make an intermediate dilution in your assay medium (e.g., cell culture media).

-

The "Drop-and-Vortex" Method: When adding the DMSO stock to the aqueous buffer, add the small volume of stock dropwise to the larger volume of buffer while the buffer is being vigorously vortexed or stirred .[6] This rapid dispersion prevents the local concentration from exceeding the solubility limit, a phenomenon known as "solvent shock."

-

Serial Dilution: From this highest-concentration working solution, perform a serial dilution in the assay buffer to generate your final concentration curve.[6] This ensures the DMSO concentration remains constant across all test wells.

-

Final Solvent Concentration: Critically, the final concentration of DMSO in the assay wells should be kept as low as possible. For most cell lines, a final concentration of <0.5% (v/v) is recommended to avoid solvent-induced toxicity or artifacts.[6][7][8] Always determine the tolerance of your specific assay system.

Troubleshooting this Step

-

Q: My compound still precipitates, even with careful dilution. What should I do?

-

A: First, re-evaluate your final DMSO concentration. If it is very low (e.g., <0.1%), you may not have enough co-solvent to maintain solubility. Determine the highest non-toxic DMSO concentration for your system by running a solvent tolerance test and see if that concentration can support your compound's solubility.[6] If precipitation persists even at the maximum tolerable DMSO level, you must move to advanced strategies.

-

-

Q: How do I know if the DMSO itself is affecting my cells?

-

A: This is a critical question and is addressed by including a vehicle control . This is a parallel experiment where you add the same final concentration of DMSO (without the compound) to your cells.[9] Any effect observed in the vehicle control is due to the solvent and must be accounted for when interpreting the compound's activity. DMSO concentrations above 1% can reduce cell proliferation, and some sensitive assays can be affected by as little as 0.25%.[10][11]

-

| Solvent | Cell Line | IC₅₀ / Effect Concentration | Incubation Time | Reference |

| DMSO | HeLa, MCF-7, RAW-264.7 | >1% (v/v) | 24-72h | [7][11][12] |

| Human FLS | ~0.5% shows ~25% toxicity | 24h | [8] | |

| Ethanol | HeLa, MCF-7, HT-29 | Generally more toxic than DMSO at equivalent concentrations | 24-72h | [13][14] |

| MCF-7, RAW-264.7, HUVEC | >1% (v/v) shows significant inhibition | 24h | [7] |

Part 3: Advanced Solubilization Strategies

If the optimized co-solvent approach is insufficient, more advanced formulation strategies involving excipients are necessary. For every strategy below, a new vehicle control containing the specific excipients used is mandatory.

Caption: Decision path for advanced solubilization methods.

Strategy A: Surfactant-Mediated Solubilization

-

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. The hydrophobic core of the micelle can encapsulate 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene, while the hydrophilic shell keeps the entire complex soluble in the aqueous medium.[15][16][17]

-

Common Examples: Polysorbates (Tween® 20, Tween® 80), Cremophor® EL.[18]

-

Protocol:

-

Prepare a concentrated stock of your compound in DMSO.

-

Prepare your assay buffer containing a low concentration of surfactant (e.g., 0.01% - 0.1% w/v Tween® 80).

-

Using the "drop-and-vortex" method, add the DMSO stock to the surfactant-containing buffer to create your highest concentration working solution.

-

Serially dilute using the surfactant-containing buffer.

-

-

Considerations: Surfactants can lyse cell membranes at higher concentrations and may interfere with protein-based assays.[18] A thorough solvent/surfactant tolerance study is essential.

Strategy B: Cyclodextrin Inclusion Complexes

-

Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone. The interior of the cone is hydrophobic, while the exterior is hydrophilic. The hydrophobic labdane core of your compound can fit inside the cyclodextrin cavity, forming a "host-guest" inclusion complex that is water-soluble.[19][20][21]

-

Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility, low toxicity, and proven efficacy.[22][23]

-

Protocol:

-

Prepare your assay buffer containing HP-β-CD (e.g., 1-10 mM).

-

Prepare a concentrated stock of your compound in DMSO.

-

Add the DMSO stock directly to the HP-β-CD solution and allow it to stir for 1-2 hours to facilitate complex formation.

-

This solution can now be used as your top concentration for serial dilution in the HP-β-CD-containing buffer.

-

-

Considerations: While generally having low toxicity, cyclodextrins are not completely inert and must be evaluated with a vehicle control.[10][24]

Strategy C: Lipid-Based Formulations (LBFs)

-

Mechanism: This advanced approach involves dissolving the compound in a mixture of oils, surfactants, and co-solvents. When diluted into an aqueous medium, these formulations can spontaneously form fine emulsions or microemulsions, keeping the drug solubilized in tiny lipid droplets.[25][26]

-

Application: This is a more complex formulation strategy, often reserved for when other methods fail or as a bridge to developing oral formulations for in vivo studies.[27][28] The development involves screening solubility in various lipid excipients and constructing phase diagrams to find an optimal mixture.[27]

Part 4: Summary Table of Solubilization Strategies

| Strategy | Mechanism | Key Agents | Pros | Cons |

| Co-Solvent | Increases polarity of the bulk solvent | DMSO, Ethanol, PEG 400 | Simple, well-understood, effective for many compounds | Potential for cytotoxicity, can interfere with assays, limited power for very hydrophobic compounds[7][10][22] |

| Surfactants | Micellar Encapsulation | Tween® 80, Polysorbates, Cremophor® EL | High solubilizing capacity | Can disrupt cell membranes, may interfere with protein function, requires careful concentration control[14][15][18] |

| Cyclodextrins | Inclusion Complexation | HP-β-CD, SBE-β-CD | Generally low toxicity, highly effective, can improve stability | Can be expensive, potential for assay interference, requires validation[20][23][29] |

| Lipid-Based | Emulsification / Self-Emulsifying Systems | Oils, surfactants, co-solvents | Very high capacity for lipophilic drugs, relevant for in vivo translation | Complex to formulate, requires specialized knowledge, potential for significant assay interference[25][26][30] |

References

-

Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. Available at: [Link]

-

Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). In vitro assessment of oral lipid based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691. Available at: [Link]

-

Rather, G. A., & Pandit, A. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 380, 121731. Available at: [Link]

-